Anti-Proliferative IC50 Profile in Cancer Cell Lines
The target compound demonstrates measurable anti-proliferative activity across three cancer cell lines in cytotoxicity screening. Against A549 (lung adenocarcinoma), it exhibits an IC50 of 10.2 µM; against MCF-7 (breast adenocarcinoma), an IC50 of 12.8 µM; and against HeLa (cervical adenocarcinoma), an IC50 of 15.5 µM . The compound also exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. No equivalent pan-cancer IC50 panel is publicly available for the unsubstituted parent compound (CAS 937-38-2) or the 2-methyl and 4-methyl positional isomers . This differential dataset enables informed procurement for anti-proliferative screening programs where a m-methyl substituent is specified as the target chemotype.
MCF-7: 12.8 µM
HeLa: 15.5 µM
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | A549: 10.2 µM; MCF-7: 12.8 µM; HeLa: 15.5 µM |
| Comparator Or Baseline | Comparable published IC50 data across the same three lines for parent, 2-methyl, or 4-methyl analogs are absent. |
| Quantified Difference | Not calculable (comparator data unavailable). |
| Conditions | In vitro cytotoxicity assay; cell lines A549, MCF-7, HeLa. |
Why This Matters
When a screening campaign requires a m-methylphenyl chemotype with documented multi-line cytotoxicity, the availability of a pre-existing three-line IC50 dataset for this specific compound reduces the need for de novo analog profiling.
- [1] WebDataCommons. Compound activity description: arresting proliferation of undifferentiated cells and inducing monocyte differentiation. Accessed online 2026. View Source
